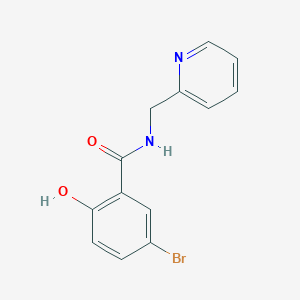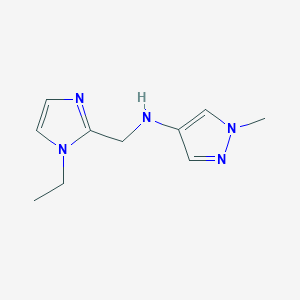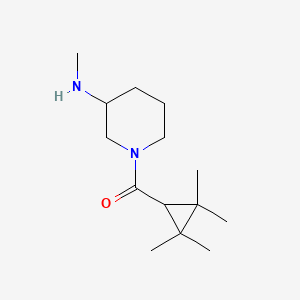
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-nitrophenyl group attached to an amino group, which is further connected to a cyclopropylacetamide moiety. The presence of both chloro and nitro groups on the aromatic ring makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylacetamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures
Oxidation: Potassium permanganate, aqueous or organic solvents
Major Products Formed
Reduction: Formation of 2-((2-Chloro-4-aminophenyl)amino)-N-cyclopropylacetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives at the cyclopropylacetamide moiety
科学的研究の応用
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The cyclopropylacetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopropylacetamide moiety.
N-Cyclopropylacetamide: Contains the cyclopropylacetamide moiety but lacks the chloro-nitrophenyl group.
2-Chloro-5-nitrophenylamine: Similar structure with a different position of the nitro group.
Uniqueness
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of the chloro-nitrophenyl group and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
特性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC名 |
2-(2-chloro-4-nitroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClN3O3/c12-9-5-8(15(17)18)3-4-10(9)13-6-11(16)14-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,16) |
InChIキー |
XUVRMKUXIRAOFD-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


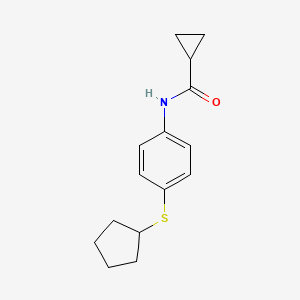
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
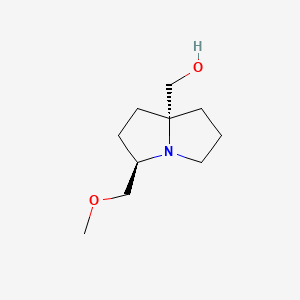
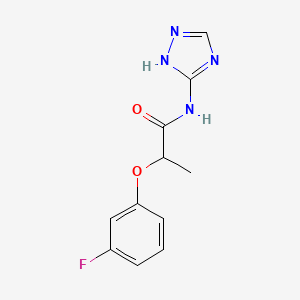
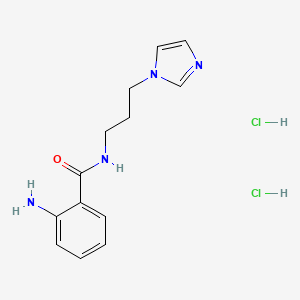
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
